molecular formula C27H29N3O7 B11564051 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11564051
M. Wt: 507.5 g/mol
InChI Key: SKEBUQAZJNCRDN-WKULSOCRSA-N
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Description

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and trimethoxybenzoate groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method includes the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including Friedel-Crafts acylation followed by Clemmensen reduction . These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydrazine, and various catalysts . The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine may produce oximes, while the reaction with hydrazine may produce hydrazones .

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29N3O7

Molecular Weight

507.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H29N3O7/c1-17-7-6-8-20(11-17)28-16-25(31)30-29-15-18-9-10-21(22(12-18)33-2)37-27(32)19-13-23(34-3)26(36-5)24(14-19)35-4/h6-15,28H,16H2,1-5H3,(H,30,31)/b29-15+

InChI Key

SKEBUQAZJNCRDN-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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